Cas no 209809-20-1 (Methyl 2-(4-amino-3-bromophenyl)acetate)

Methyl 2-(4-amino-3-bromophenyl)acetate is a brominated aromatic ester with a reactive amino group, making it a versatile intermediate in organic synthesis. Its structure combines an electron-rich aniline moiety with an ester functionality, enabling further derivatization through nucleophilic substitution, coupling reactions, or hydrolysis. The bromine substituent enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, while the methyl ester group offers flexibility for carboxylate modifications. This compound is particularly valuable in pharmaceutical and agrochemical research for constructing complex scaffolds. Its stability under standard conditions and well-defined reactivity profile make it a reliable building block for targeted synthetic applications.
Methyl 2-(4-amino-3-bromophenyl)acetate structure
209809-20-1 structure
Product Name:Methyl 2-(4-amino-3-bromophenyl)acetate
CAS No:209809-20-1
MF:C9H10BrNO2
MW:244.085201740265
CID:1033099
PubChem ID:15462911
Update Time:2025-11-02

Methyl 2-(4-amino-3-bromophenyl)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-(4-amino-3-bromophenyl)acetate
    • METHYL 4-AMINO-3-BROMOPHENYLACETATE
    • AGN-PC-00PBZB
    • AK119983
    • Benzeneacetic acid, 4-amino-3-bromo-, methyl ester
    • KB-255071
    • methyl (4-amino-3-bromophenyl)acetate
    • SureCN5156427
    • DA-08307
    • AT20913
    • SCHEMBL5156427
    • Methyl2-(4-amino-3-bromophenyl)acetate
    • DTXSID40573001
    • QGUPVNRGRHPHAR-UHFFFAOYSA-N
    • 209809-20-1
    • CS-0361737
    • MDL: MFCD12547825
    • Inchi: 1S/C9H10BrNO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5,11H2,1H3
    • InChI Key: QGUPVNRGRHPHAR-UHFFFAOYSA-N
    • SMILES: BrC1=C(C=CC(=C1)CC(=O)OC)N

Computed Properties

  • Exact Mass: 242.98949g/mol
  • Monoisotopic Mass: 242.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 52.3Ų

Methyl 2-(4-amino-3-bromophenyl)acetate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Crysdot LLC
CD12096865-1g
Methyl 2-(4-amino-3-bromophenyl)acetate
209809-20-1 95+%
1g
$455 2024-07-24

Additional information on Methyl 2-(4-amino-3-bromophenyl)acetate

Comprehensive Overview of Methyl 2-(4-amino-3-bromophenyl)acetate (CAS No. 209809-20-1)

Methyl 2-(4-amino-3-bromophenyl)acetate, identified by its CAS number 209809-20-1, is a specialized organic compound widely utilized in pharmaceutical intermediates, agrochemical synthesis, and advanced material research. This aromatic ester derivative features a 4-amino-3-bromophenyl moiety, which contributes to its reactivity and versatility in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. Its molecular structure (C9H10BrNO2) combines a methyl acetate group with a halogenated aniline, making it valuable for designing bioactive molecules.

In recent years, the demand for brominated aromatic compounds like Methyl 2-(4-amino-3-bromophenyl)acetate has surged due to their role in developing targeted therapies and green chemistry applications. Researchers frequently search for "209809-20-1 synthesis" or "bromophenyl acetate derivatives" to explore its potential in catalysis and drug discovery. The compound’s amino and ester functional groups enable facile modifications, aligning with trends in high-throughput screening and fragment-based drug design.

From a technical perspective, CAS 209809-20-1 exhibits a melting point range of 85–90°C and is typically stored under inert conditions to preserve stability. Analytical techniques like HPLC, NMR, and mass spectrometry are employed to verify its purity, a critical factor for GMP-compliant applications. Industry forums often discuss "how to purify Methyl 2-(4-amino-3-bromophenyl)acetate" or "alternative routes for 209809-20-1 production," reflecting its niche yet growing relevance.

Environmental and regulatory considerations are also pivotal. While not classified as hazardous, Methyl 2-(4-amino-3-bromophenyl)acetate requires handling in compliance with REACH and OSHA guidelines. Its biodegradability and eco-friendly synthesis methods are under investigation, addressing the broader shift toward sustainable chemistry. Searches for "209809-20-1 safety data" or "green alternatives to brominated intermediates" highlight these concerns.

In summary, Methyl 2-(4-amino-3-bromophenyl)acetate (209809-20-1) bridges academic research and industrial innovation. Its dual functionality as a pharmaceutical building block and material science precursor ensures sustained interest, particularly in personalized medicine and renewable energy sectors. Future studies may focus on optimizing its atom economy or expanding its applications in bioconjugation.

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